![molecular formula C16H14BrNO3 B4970218 N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4970218.png)
N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including esterification, intramolecular reactions, and the use of catalysts to facilitate the process. For instance, practical synthesis methods have been developed for structurally similar compounds, employing techniques such as the Suzuki-Miyaura reaction followed by hydrolysis and amidation to achieve the desired products. These methods often aim to improve yield, reduce reaction times, and avoid the need for chromatographic purification, making the synthesis process more efficient and environmentally friendly (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be determined using techniques like X-ray diffraction, which provides detailed information on the crystal structure and intramolecular interactions, such as hydrogen bonds. These structures often crystallize in specific space groups, with dimensions that reveal the orientation and distances between atoms, contributing to the understanding of the compound's molecular geometry and stability (Saeed et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can include nucleophilic substitution, amidation, and interactions with amines to form new compounds with potential therapeutic applications. The reactivity of such compounds can be influenced by the presence of functional groups, which may undergo transformations under specific conditions, leading to a wide range of chemical behavior and applications (Bozzo et al., 2003).
Mechanism of Action
The mechanism of action of this compound would depend on its structure and reactivity. If it’s used as a drug, it could interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals.
Safety and Hazards
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-6-7-12(11(17)8-10)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKIORLQMXWUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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